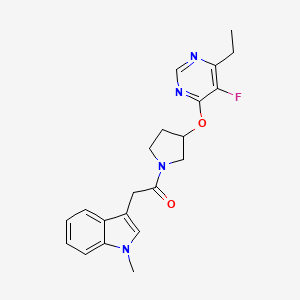

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

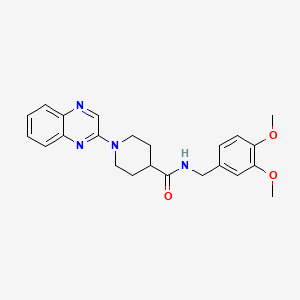

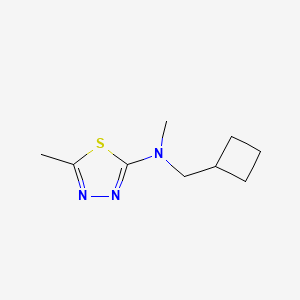

The compound "N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a complex molecule that appears to be related to the class of 2-oxo-2H-chromene derivatives. These compounds are of significant interest due to their potential pharmacological properties, including anticancer activity.

Synthesis Analysis

The synthesis of related 2-oxo-2H-chromenylpyrazolecarboxylates has been reported through a [3 + 2] cycloaddition of 2H-chromenophenylhydrazones with diethyl/dimethylbut-2-ynedioates. Additionally, phenylchromeno[4,3-c]pyrazol-4(1H)-ones were prepared from corresponding phenylhydrazones using a catalytic amount of piperidine in the presence of pyridine as a solvent at 100 °C . Another relevant synthesis method involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with a bromine-containing zinc enolate prepared from α,α-dibromopinacolin and zinc, leading to cyclopropa[c]chromene derivatives . These methods could potentially be adapted or provide insight into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups including a tetrazole ring, a cyclopropylamine moiety, and a chromene backbone. The presence of these groups suggests a molecule with a potential for varied biological activity and interaction with biological targets. The chromene core, in particular, is a common feature in molecules with anticancer properties .

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by its functional groups. The tetrazole ring is known for its bioisosterism with the carboxyl group and its role in drug design due to its acidity and ability to form hydrogen bonds . The cyclopropylamine could be involved in nucleophilic substitution reactions, while the chromene core might participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds exhibit interesting photophysical properties, such as UV and fluorescence, which could be relevant for the compound . The solubility and stability of the compound would be influenced by its functional groups and overall molecular structure, which could be crucial for its potential use as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chromene Derivatives

A one-pot, three-component protocol has been developed for the synthesis of indolyl-4H-chromene-3-carboxamides, showcasing a versatile approach to generating compounds with potential antioxidant and antibacterial properties. This synthesis involves salicylaldehydes, substituted acetoacetanilides, and indoles, demonstrating the chromene system's adaptability for various biological applications (Subbareddy & Sumathi, 2017).

Metal Complexes with Chromene Ligands

Novel copper(II), cobalt(II), and nickel(II) complexes with chromene-based ligands have been synthesized, showing the potential for these complexes in spectroscopic studies and possibly catalytic or electronic applications. The structural determination via X-ray diffraction highlights the versatile coordination environment these chromene ligands offer (Myannik et al., 2018).

Antibacterial and Antifungal Properties

Chromene derivatives have been evaluated for their antibacterial and antifungal activities, with several compounds showing promising results against a variety of microbial strains. This research paves the way for the development of new antimicrobial agents based on the chromene scaffold, highlighting its potential in addressing resistance issues (Ramaganesh et al., 2010).

Antimicrobial Activity of Tetrazole Derivatives

The design, synthesis, and evaluation of chromene-based tetrazole derivatives for their antimicrobial activity underscore the structural versatility of chromenes in medicinal chemistry. These compounds exhibit moderate to potent antimicrobial activities, showcasing their potential as therapeutic agents (Chopra et al., 2019).

Eco-friendly Synthesis Approaches

Research on green chemistry approaches for synthesizing chromene derivatives emphasizes the importance of environmentally friendly methods in chemical synthesis. Potassium phthalimide has been used as a catalyst for the synthesis of various chromene compounds, highlighting an eco-friendly route with high yields and simple work-up procedures (Kiyani & Ghorbani, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O5/c29-19(23-14-5-6-14)12-27-22(32)28(26-25-27)16-9-7-15(8-10-16)24-20(30)17-11-13-3-1-2-4-18(13)33-21(17)31/h1-4,7-11,14H,5-6,12H2,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAFZTLHGDRBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)